Cas no 175868-01-6 (tert-butyl N-{3-azabicyclo[3.1.1]heptan-1-yl}carbamate)

tert-butyl N-{3-azabicyclo[3.1.1]heptan-1-yl}carbamate structure
175868-01-6 structure
Product Name:tert-butyl N-{3-azabicyclo[3.1.1]heptan-1-yl}carbamate
Numero CAS:175868-01-6
MF:C11H20N2O2
MW:212.288702964783
MDL:MFCD28955414
CID:112176
PubChem ID:45092147
Update Time:2025-10-29

tert-butyl N-{3-azabicyclo[3.1.1]heptan-1-yl}carbamate Proprietà chimiche e fisiche

Nomi e identificatori

    • Carbamic acid,3-azabicyclo[3.1.1]hept-1-yl-, 1,1-dimethylethyl ester (9CI)
    • Carbamic acid, 3-azabicyclo[3.1.1]hept-1-yl-, 1,1-dimethylethyl ester (9CI)
    • tert-butyl N-{3-azabicyclo[3.1.1]heptan-1-yl}carbamate
    • CS-0434056
    • tert-Butyl 3-azabicyclo[3.1.1]heptan-1-ylcarbamate
    • tert-butyl N-(3-azabicyclo[3.1.1]heptan-1-yl)carbamate
    • MFCD28955414
    • SCHEMBL20940142
    • tert-Butyl3-azabicyclo[3.1.1]heptan-1-ylcarbamate
    • PS-17697
    • E79996
    • tert-Butyl-3-aZabicyclo[3.1.1]heptan-1-ylcarbamate
    • 175868-01-6
    • 1-(Boc-amino)-3-azabicyclo[3.1.1]heptane
    • MDL: MFCD28955414
    • Inchi: 1S/C11H20N2O2/c1-10(2,3)15-9(14)13-11-4-8(5-11)6-12-7-11/h8,12H,4-7H2,1-3H3,(H,13,14)
    • Chiave InChI: DDCLWQQNPIZBNG-UHFFFAOYSA-N
    • Sorrisi: O(C(C)(C)C)C(NC12CNCC(C1)C2)=O

Proprietà calcolate

  • Massa esatta: 212.1526
  • Massa monoisotopica: 212.152477885g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 3
  • Complessità: 264
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.9
  • Superficie polare topologica: 50.4Ų

Proprietà sperimentali

  • PSA: 50.36

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